N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-2-9-17-15(20)16(21)18-12-14-19(10-6-11-24-14)25(22,23)13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIKFCGHAGMUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including an oxazinan ring and a phenylsulfonyl group, contribute to its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural components:
- Oxazinan Ring : Provides stability and reactivity.
- Phenylsulfonyl Group : Enhances interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated that the compound shows potential against various bacterial strains, suggesting its application as an antimicrobial agent.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
- Enzyme Modulation : The compound appears to interact with certain enzymes, potentially altering their activity and influencing metabolic pathways.
The precise mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound binds to specific receptors or enzymes, modulating their functions and affecting various biological pathways.
Research Findings
Recent studies have focused on the compound's interaction with biological targets. Here are some key findings:
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Anticancer Studies | Showed inhibition of tumor cell growth in vitro; further studies needed for in vivo validation. |
| Enzyme Interaction | Identified binding affinity to certain metabolic enzymes, indicating potential for drug development. |
Case Studies
Several case studies highlight the compound's biological activity:
- Case Study 1 : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Case Study 2 : In vitro tests on cancer cell lines revealed that the compound could induce apoptosis in cells through modulation of apoptotic pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide | Methoxy group | Potentially different biological activity due to methoxy substitution |
| N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide | Fluorine substitution | Enhanced lipophilicity may affect bioavailability |
Comparison with Similar Compounds
Substituent Variations in the Oxalamide Core
The target compound shares structural homology with other oxalamide derivatives, differing primarily in substituent groups. Key comparisons include:
| Compound Name | Molecular Formula | Key Substituents | CAS Number |
|---|---|---|---|
| N1-Allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (Target) | Not explicitly provided | Allyl (N1), 3-(phenylsulfonyl)-1,3-oxazinan-2-ylmethyl (N2) | Not available |
| N1-Allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | C18H23N3O7S | Allyl (N1), 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-ylmethyl (N2) | 872881-44-2 |
| N1-((3-(Phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | C19H22N4O5S | Pyridin-2-ylmethyl (N1), 3-(phenylsulfonyl)-1,3-oxazinan-2-ylmethyl (N2) | 872881-20-4 |
Key Observations:
- Substituent Impact on Bioactivity: The dihydrobenzodioxin sulfonyl group in CAS 872881-44-2 introduces a fused aromatic system, which may enhance π-π stacking interactions compared to the phenylsulfonyl group in the target compound.
- Role of Allyl vs. Pyridinyl Groups : The allyl group in the target compound and CAS 872881-44-2 could confer greater conformational flexibility, whereas the pyridinyl group in CAS 872881-20-4 may improve solubility or metal-binding properties .
Comparison with Non-Oxalamide Sulfonyl Derivatives
and describe eletriptan hydrobromide , a serotonin receptor agonist containing a phenylsulfonyl group but lacking the oxalamide core. While eletriptan’s phenylsulfonyl moiety contributes to its receptor-binding affinity, the oxalamide derivatives discussed here likely target distinct biological pathways due to their unique hydrogen-bonding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
